N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide
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Overview
Description
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide” is a synthetic organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a fluorophenyl acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the cyclopropyl group: This can be achieved via cyclopropanation reactions.
Attachment of the fluorophenyl acetamide moiety: This step may involve amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the pyrimidine ring.
Reduction: Reduction reactions could target the pyrimidine ring or the amide group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-chlorophenyl)acetamide
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-bromophenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide” may confer unique properties such as increased lipophilicity, metabolic stability, or specific binding interactions compared to its analogs with different halogen substitutions.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-14-4-2-1-3-12(14)7-16(21)18-9-13-8-15(11-5-6-11)20-10-19-13/h1-4,8,10-11H,5-7,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOENTGNQFZOYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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